2-Formamidophenyl-2'-thiazolylketone
Description
2-Formamidophenyl-2'-thiazolylketone is a heterocyclic organic compound characterized by a formamido-substituted phenyl ring linked to a thiazolylketone moiety. Its molecular formula is C₁₁H₉N₂O₂S, with critical functional groups including the formamido (-NHCHO) and thiazolylketone (C=S and ketone) units. This compound plays dual roles in biochemical pathways:
- Synthetic Role: It serves as a precursor in the reductive cyclization synthesis of camalexin, a phytoalexin with antifungal and antitumor properties .
- Metabolic Role: It is identified as a downstream metabolite in camalexin catabolism, though less abundant compared to major derivatives like malonyl glycoside .
The compound’s reactivity is attributed to its electron-deficient thiazole ring and the nucleophilic formamido group, enabling participation in cyclization and metabolic transformations.
Properties
Molecular Formula |
C11H8N2O2S |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
N-[2-(1,3-thiazole-2-carbonyl)phenyl]formamide |
InChI |
InChI=1S/C11H8N2O2S/c14-7-13-9-4-2-1-3-8(9)10(15)11-12-5-6-16-11/h1-7H,(H,13,14) |
InChI Key |
BNYPSOBOWCDICB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CS2)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Camalexin and Other Phytoalexins
Camalexin (C₁₁H₈N₂S ), the end product of 2-formamidophenyl-2'-thiazolylketone’s synthetic pathway, is a structurally simpler indole-thiazole hybrid. Key distinctions include:
| Property | 2-Formamidophenyl-2'-thiazolylketone | Camalexin |
|---|---|---|
| Structure | Formamido-phenyl-thiazolylketone | 3-(2'-Thiazolyl)indole |
| Function | Precursor/metabolite | Active phytoalexin |
| Biological Activity | Limited direct activity | Antifungal, antitumor |
| Stability | Less stable due to ketone group | More stable |
Camalexin’s antifungal efficacy parallels synthetic fungicides like thiabendazole, whereas 2-formamidophenyl-2'-thiazolylketone primarily serves as a transient intermediate . Other phytoalexins (e.g., brassinin) lack the thiazole ring, highlighting the uniqueness of this compound class in plant defense mechanisms.
Metabolic Pathway Comparison with Downstream Metabolites
In Arabidopsis thaliana, camalexin undergoes extensive metabolism, generating derivatives such as:
- Malonyl glycoside 4 : The predominant detoxification product.
- Oxygen-bridged dimers (11, 12): Minor metabolites with uncharacterized activity.
- 2-Formamidophenyl-2'-thiazolylketone : Detected as a transient ring-opening metabolite .
| Metabolite | Abundance | Proposed Function |
|---|---|---|
| Malonyl glycoside 4 | High | Detoxification, storage |
| 2-Formamidophenyl-2'-thiazolylketone | Low | Pathway intermediate |
| Dimers (11, 12) | Trace | Potential stress signaling |
The low abundance of 2-formamidophenyl-2'-thiazolylketone suggests rapid conversion, contrasting with the stability of malonyl glycoside .
Comparative Analysis with Thiazole-Containing Derivatives
Thiazole derivatives exhibit diverse bioactivities, but structural nuances dictate their roles:
| Compound | Key Substituents | Bioactivity |
|---|---|---|
| 2-Formamidophenyl-2'-thiazolylketone | Formamido, ketone | Metabolic intermediate |
| 2-Isopropyl-4-methylthiazole | Alkyl groups | Flavoring agent |
| Thiabendazole | Benzimidazole-thiazole | Synthetic fungicide |
The formamido group in 2-formamidophenyl-2'-thiazolylketone enables cyclization, while alkylated thiazoles (e.g., 2-isopropyl-4-methylthiazole) lack such reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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